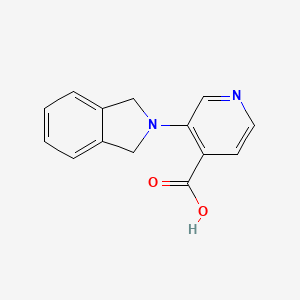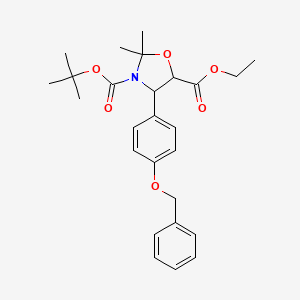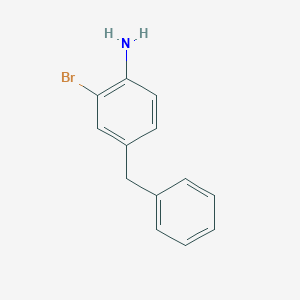![molecular formula C16H19NO3SSi B13894618 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is a synthetic organic compound with the molecular formula C16H19NO3SSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of 3-(2-Trimethylsilylethynyl)quinoline, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The quinoline ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate is unique due to the presence of the trimethylsilylethynyl group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and interaction with biological targets, making it a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C16H19NO3SSi |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C16H19NO3SSi/c1-21(18,19)20-12-15-13(9-10-22(2,3)4)11-17-16-8-6-5-7-14(15)16/h5-8,11H,12H2,1-4H3 |
Clave InChI |
CCXHLXSBSPRKNS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)



![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)




